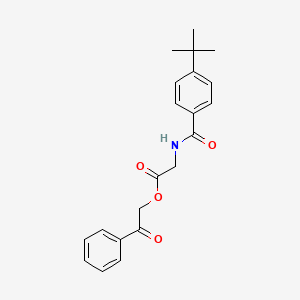![molecular formula C17H17N5OS B4669160 3-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4669160.png)
3-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide
説明
3-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide, commonly known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTP is a member of the triazole family of compounds and is known for its unique chemical properties, including its ability to bind to specific receptors in the body.
作用機序
The exact mechanism of action of MPTP is not fully understood, but it is believed to act by inhibiting the activity of mitochondrial complex I, a key enzyme involved in the production of ATP in cells. This inhibition leads to the buildup of toxic metabolites, which can ultimately cause cell death.
Biochemical and Physiological Effects:
MPTP has been shown to have a number of biochemical and physiological effects in animal models, including the selective destruction of dopamine-producing neurons in the brain, as well as changes in neurotransmitter levels and alterations in motor function.
実験室実験の利点と制限
One of the main advantages of using MPTP in lab experiments is its ability to selectively destroy dopamine-producing neurons, making it a valuable tool for studying Parkinson's disease. However, MPTP also has a number of limitations, including its potential toxicity and the fact that it may not accurately reflect the disease in humans.
将来の方向性
There are a number of potential future directions for research involving MPTP, including the development of new treatments for Parkinson's disease, as well as the study of other neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of MPTP and its potential side effects.
科学的研究の応用
MPTP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. One of the most notable applications of MPTP is in the study of Parkinson's disease, a neurodegenerative disorder that is characterized by the loss of dopamine-producing neurons in the brain. MPTP has been shown to selectively destroy these neurons in animal models, making it a valuable tool for studying the disease and potential treatments.
特性
IUPAC Name |
3-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c1-22-16(13-7-10-18-11-8-13)20-21-17(22)24-12-9-15(23)19-14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPNVLJURFPTGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCCC(=O)NC2=CC=CC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-benzyl-6-[5-(4-fluorophenyl)-2-methyl-3-furyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4669084.png)
![N,N-diethyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4669089.png)
![3-{2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-2-methyl-4(3H)-quinazolinone](/img/structure/B4669092.png)
![3-[(4-bromobenzyl)thio]-4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazole](/img/structure/B4669097.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]nicotinamide](/img/structure/B4669101.png)

![4-[methyl(methylsulfonyl)amino]-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B4669112.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acrylamide](/img/structure/B4669122.png)
![N-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-2-pyrimidinyl]-1,2-ethanediamine trifluoroacetate](/img/structure/B4669127.png)
![5-(1,3-benzodioxol-5-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4669133.png)
![2,5-dichloro-N-{4-[(3-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B4669145.png)
![N~1~-(4-bromo-2-fluorophenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4669153.png)
![1-[(2-chloro-5-methylphenoxy)methyl]-N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4669166.png)
![2-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4669173.png)